molecular formula C7H12N4OS B12940757 6-((Aminomethyl)amino)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

6-((Aminomethyl)amino)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B12940757
M. Wt: 200.26 g/mol
InChI Key: RUOSLZGVYPYFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((Aminomethyl)amino)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Aminomethyl)amino)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step reactions starting from simpler pyrimidine derivatives. One common approach is the reaction of 2-(methylthio)pyrimidin-4(3H)-one with aminomethylamine under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-((Aminomethyl)amino)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

6-((Aminomethyl)amino)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-((Aminomethyl)amino)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((Aminomethyl)amino)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methylthio groups allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12N4OS

Molecular Weight

200.26 g/mol

IUPAC Name

6-(aminomethylamino)-3-methyl-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C7H12N4OS/c1-11-6(12)3-5(9-4-8)10-7(11)13-2/h3,9H,4,8H2,1-2H3

InChI Key

RUOSLZGVYPYFEP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1SC)NCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.